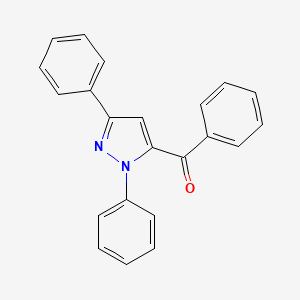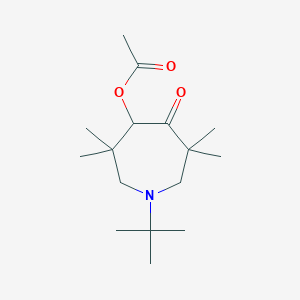
1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, multiple methyl groups, and an oxoazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl acetate with a suitable azepane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its interactions with biological targets.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism by which 1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s full range of activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol
- 2,2,3,3-Tetramethylbutane
- tert-Butyl alcohol
Uniqueness
1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate stands out due to its specific combination of functional groups and ring structure, which confer unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
55886-34-5 |
|---|---|
Molekularformel |
C16H29NO3 |
Molekulargewicht |
283.41 g/mol |
IUPAC-Name |
(1-tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl) acetate |
InChI |
InChI=1S/C16H29NO3/c1-11(18)20-13-12(19)15(5,6)9-17(14(2,3)4)10-16(13,7)8/h13H,9-10H2,1-8H3 |
InChI-Schlüssel |
GKPBMIPLVCOUNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(=O)C(CN(CC1(C)C)C(C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


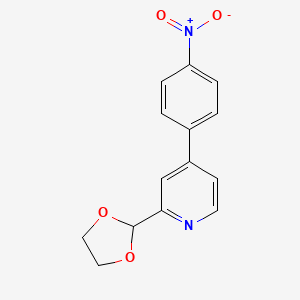
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)

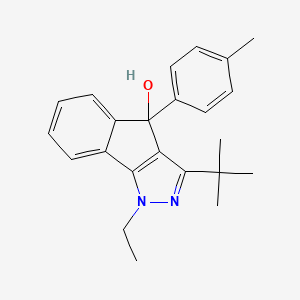
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
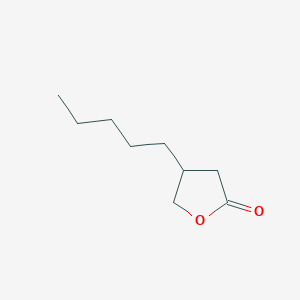
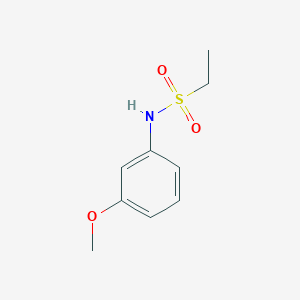

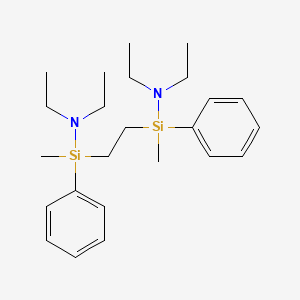
![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)
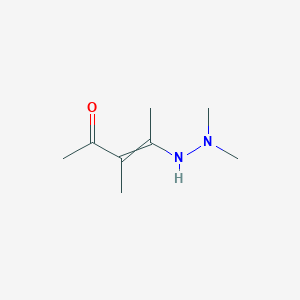
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)
![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
